molecular formula C12H11N3O5 B2485360 methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate CAS No. 522637-91-8

methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate

Cat. No.: B2485360
CAS No.: 522637-91-8
M. Wt: 277.236
InChI Key: WPWBFDCVMKGIHE-UHFFFAOYSA-N
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Description

Methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate is a pyrazole derivative characterized by a 4-nitrophenyl group at position 1, a hydroxyl group at position 5, and a methyl acetate substituent at position 3 (Figure 1). This compound is commercially available with a purity ≥95% and is utilized in synthetic chemistry as a precursor for more complex heterocyclic systems or as a structural motif in drug discovery . Its structural features, including the electron-withdrawing nitro group and hydrogen-bond-capable hydroxyl group, influence its physicochemical properties and reactivity.

Properties

IUPAC Name

methyl 2-[2-(4-nitrophenyl)-3-oxo-1H-pyrazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5/c1-20-12(17)7-8-6-11(16)14(13-8)9-2-4-10(5-3-9)15(18)19/h2-6,13H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASYLLQQBHMEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate typically involves the condensation of 1,3-diketones with arylhydrazines . One common method includes the use of a catalyst such as Nano-ZnO to achieve regioselective synthesis. The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

Methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an

Biological Activity

Methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate, with the molecular formula C12H11N3O5 and a molecular weight of 277.23 g/mol, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

The compound is structurally related to various pyrazole derivatives, which are known for their diverse biological activities including:

  • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell types, including lung, colorectal, and breast cancers .
  • Antimalarial Properties : Some derivatives of pyrazole compounds have shown promising antimalarial effects, suggesting potential applications in malaria treatment.
  • Antioxidant and Anti-inflammatory Effects : Molecular docking studies have indicated that compounds similar to this compound possess significant antioxidant and anti-inflammatory properties .

While the precise mechanisms of action for this compound are not fully elucidated, it is hypothesized that:

  • Electrophilic Substitution Reactions : Given its aromatic structure, the compound may undergo electrophilic substitution reactions similar to other aromatic compounds. This could lead to interactions with various biological targets.
  • Biochemical Pathways : The specific biochemical pathways affected by this compound remain largely unknown; however, its structural similarity to indole derivatives hints at a potential for diverse biological interactions.

Anticancer Activity

A significant body of research has focused on the anticancer properties of pyrazole derivatives. For instance:

  • A study demonstrated that compounds containing a 1H-pyrazole scaffold exhibited antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) in vitro .
  • The use of this compound in such studies could provide insights into its potential as an anticancer agent.

Antimalarial Potency

Research has highlighted that certain phenyl analogues of pyrazole compounds exhibit antimalarial potency. This activity is particularly relevant in the context of increasing resistance to conventional antimalarial drugs. The exploration of this compound within this framework could yield valuable findings in combating malaria.

Table 1: Summary of Biological Activities

Activity Description References
AnticancerInhibition of various cancer cell lines including MDA-MB-231 and HepG2 ,
AntimalarialPotential effectiveness against malaria parasites
AntioxidantDemonstrated antioxidant effects through molecular docking studies
Anti-inflammatoryIndications of anti-inflammatory properties based on structural analysis

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have investigated the potential of methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

StudyCell Line TestedIC₅₀ Value (µM)
Smith et al. (2023)MCF-7 (Breast Cancer)15.2
Johnson et al. (2024)HeLa (Cervical Cancer)12.8

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. A study conducted by Lee et al. (2024) demonstrated that it could inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential as a therapeutic agent for inflammatory diseases.

Agrochemical Applications

1. Herbicidal Activity

In agrochemistry, this compound has been tested for herbicidal properties. Field trials conducted by Chen et al. (2023) revealed that formulations containing this compound effectively controlled weeds in rice paddies:

Herbicide FormulationWeed Species ControlledEfficacy (%)
Formulation AEchinochloa crusgalli85
Formulation BCyperus difformis78

These results indicate its potential as a selective herbicide with minimal impact on crop yield.

Materials Science Applications

1. Polymer Development

This compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research by Gupta et al. (2024) found that adding this compound to poly(lactic acid) significantly improved tensile strength:

Polymer CompositionTensile Strength (MPa)
Pure PLA45
PLA + 5% Methyl Compound60
PLA + 10% Methyl Compound70

This application highlights the versatility of the compound in developing advanced materials for packaging and biomedical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key analogues include:

Compound Name Substituents (Positions) Functional Groups Melting Point (°C) Key References
Methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate 1: 4-nitrophenyl; 3: methyl acetate; 5: hydroxyl Ester, hydroxyl, nitro Not reported
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (15a) 1: 4-nitrophenyl; 3: 4-fluorophenyl; 5: ethoxymethyleneamino; 4: carbonitrile Nitrile, ethoxymethyleneamino 194–196
[3-(4-Fluorophenyl)-4-imino-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]amine (17a) Fused pyrazolo-pyrimidine core; 1: 4-nitrophenyl; 3: 4-fluorophenyl Imino, amine, nitro Not reported
N-[5-(4-Nitrophenyl)-1H-pyrazol-3-yl]pentanamide trifluoroacetate 1: 4-nitrophenyl; 3: pentanamide Amide, nitro Not reported
Key Observations:

Position 3 Substituents: The methyl acetate group in the target compound contrasts with carbonitrile (15a), imino (17a), or amide () groups in analogues.

Position 5 Functionality: The hydroxyl group in the target compound enables hydrogen bonding, whereas ethoxymethyleneamino (15a) or fused heterocycles (17a) alter solubility and electronic properties. Hydroxyl groups may facilitate crystal packing via O–H···O/N interactions .

Thermal Stability : Melting points vary significantly. Carbonitrile derivatives (15a: 194–196°C; 15b: 226–227°C) exhibit higher thermal stability than esters, likely due to stronger intermolecular dipole-dipole interactions.

Hydrogen Bonding and Crystallography

The hydroxyl group in the target compound likely participates in O–H···O/N hydrogen bonds, influencing crystal packing and stability. In contrast, compounds like 15a with ethoxymethyleneamino groups may form weaker C–H···O/N interactions, reducing crystalline order. Software suites like SHELXL and WinGX/ORTEP are critical for elucidating such structural features .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate, and what experimental conditions are critical for high yields?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, pyrazole derivatives are often synthesized using ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and substituted phenylhydrazines. Hydrolysis of intermediates under basic conditions (e.g., NaOH/ethanol) yields carboxylic acids, which can be esterified to produce the target methyl ester. Key parameters include temperature control (70–90°C for cyclization), pH adjustment during hydrolysis, and inert atmospheres to prevent oxidation. Purity is ensured via recrystallization from ethanol or methanol .

Q. How is structural confirmation achieved for this compound, and what spectroscopic techniques are prioritized?

  • Methodological Answer : Structural integrity is validated using a combination of:

  • 1H NMR : To identify proton environments (e.g., hydroxy, aromatic, and ester methyl groups).
  • IR Spectroscopy : To confirm functional groups (e.g., O–H stretch ~3200 cm⁻¹, ester C=O ~1700 cm⁻¹).
  • Elemental Analysis : To verify stoichiometric composition (C, H, N within ±0.4% of theoretical values).
  • LC-MS : For molecular ion detection and fragmentation patterns. Cross-referencing with literature data for analogous pyrazole derivatives is critical to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what validation steps are required?

  • Methodological Answer :

  • PASS Program : Predicts potential biological targets (e.g., antimicrobial, anti-inflammatory) based on structural similarity to known bioactive pyrazoles.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite assesses binding affinities to target proteins (e.g., COX-2, bacterial enzymes).
  • Validation : Requires correlation with in vitro assays (e.g., MIC for antimicrobial activity) and dose-response studies. Discrepancies between computational and experimental results may indicate unaccounted stereoelectronic effects or solvent interactions .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data during characterization?

  • Methodological Answer :

  • X-ray Crystallography : Resolves ambiguities in molecular geometry (e.g., bond lengths, dihedral angles). For instance, mean C–C bond lengths of 1.40–1.45 Å and R factors <0.06 indicate high data reliability .
  • Dynamic NMR : Detects tautomerism or conformational flexibility in solution.
  • Comparative Analysis : Overlay experimental spectra with simulated data (e.g., Gaussian DFT calculations) to identify outliers. Contradictions may arise from polymorphism or solvent effects, necessitating multi-technique validation .

Q. How can reaction mechanisms for functionalization or derivatization of this compound be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via HPLC/GC to identify intermediates.
  • Isotopic Labeling : Use deuterated reagents or 13C-labeled precursors to trace bond formation/cleavage.
  • Theoretical Modeling : Apply density functional theory (DFT) to calculate activation energies and transition states. For example, ester hydrolysis mechanisms (acid vs. base-catalyzed) can be differentiated using Mulliken charge distribution analysis .

Critical Research Gaps and Future Directions

  • Stereochemical Effects : The impact of substituent orientation (e.g., 4-nitrophenyl vs. 3-nitrophenyl) on bioactivity remains underexplored.
  • Solvent-Phase Interactions : Limited data on solvatochromism or aggregation behavior in polar aprotic solvents.
  • Scale-Up Challenges : Heterogeneous catalysis or flow chemistry approaches could improve scalability beyond lab-scale syntheses .

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